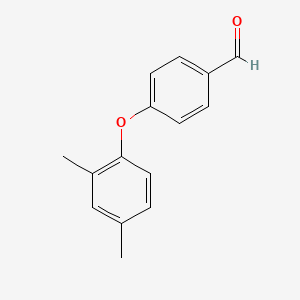

4-(2,4-Dimethylphenoxy)benzaldehyde

Description

Contextualization within Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, the development of novel synthetic methodologies and the construction of intricate molecular frameworks are paramount. Substituted benzaldehydes and diaryl ethers are fundamental structural motifs found in a plethora of functional molecules. 4-(2,4-Dimethylphenoxy)benzaldehyde serves as a convergence of these two important chemical classes. The aldehyde functionality offers a versatile handle for a wide array of chemical transformations, while the diaryl ether core provides a stable and often rigid scaffold. The presence of the dimethylphenoxy group introduces specific steric and electronic properties that can influence the reactivity and final architecture of its derivatives.

Strategic Importance as a Synthetic Precursor in Advanced Chemical Synthesis

The strategic value of this compound lies in its potential as a modular building block. The aldehyde group is a key functional group for the formation of carbon-carbon and carbon-nitrogen bonds. It readily participates in reactions such as Wittig olefination, aldol (B89426) condensation, and the formation of Schiff bases through condensation with primary amines. byjus.com These reactions are foundational in the synthesis of polymers, ligands for metal complexes, and other functional organic materials. The diaryl ether linkage, on the other hand, is a stable structural element that can impart desirable properties such as thermal stability and specific conformational preferences to the target molecules.

The synthesis of the this compound core itself relies on established but continually refined synthetic methods. The formation of the diaryl ether bond is a classic transformation in organic synthesis.

Overview of Key Research Domains Investigating this compound

The scientific inquiry into this compound and related compounds can be categorized into several key areas, each contributing to a comprehensive understanding of its chemical behavior and potential.

A primary focus of research is the exploration of the fundamental reaction chemistry of this compound. A key synthetic route to this and similar diaryl ethers is the Ullmann condensation. wikipedia.orgsynarchive.com This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542). wikipedia.org In the case of this compound, this would involve the reaction of 4-halobenzaldehyde with 2,4-dimethylphenol (B51704). Modern variations of the Ullmann reaction often utilize ligands to improve efficiency and can be performed under milder conditions than the traditionally harsh, high-temperature procedures. nih.govorganic-chemistry.org

The reactivity of the aldehyde group is also a subject of intense study. Its ability to undergo nucleophilic attack allows for the construction of a diverse range of derivatives. For instance, reaction with primary amines leads to the formation of Schiff bases, which are valuable intermediates in the synthesis of heterocyclic compounds and as ligands for catalysis.

The unambiguous identification and structural elucidation of this compound and its derivatives are accomplished through a suite of spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the C-O-C stretch of the diaryl ether. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its connectivity. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Theoretical and computational chemistry provides invaluable insights into the electronic structure, conformation, and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations help in understanding the molecule's reactivity and potential for engaging in specific types of chemical reactions. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

While direct, large-scale industrial applications of this compound are not yet established, its role as a precursor in the synthesis of functional materials for non-biological systems is an active area of research. The ability to form Schiff base ligands from this aldehyde opens up possibilities for creating novel metal complexes. These complexes can be investigated for their catalytic activity in various organic transformations. Furthermore, the incorporation of the rigid and bulky 4-(2,4-dimethylphenoxy) moiety into polymer backbones could lead to materials with unique thermal and mechanical properties. The dialdehyde (B1249045) derivatives of similar structures have been investigated as precursors for macrocyclic ligands, suggesting a potential pathway for this compound in the field of supramolecular chemistry. byjus.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKZLKOULHSFAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292469 | |

| Record name | 4-(2,4-Dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78725-49-2 | |

| Record name | 4-(2,4-Dimethylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 4 2,4 Dimethylphenoxy Benzaldehyde

Established Synthetic Pathways and Mechanistic Insights

Traditional methods for constructing the 4-(2,4-Dimethylphenoxy)benzaldehyde framework have been well-established in organic synthesis, offering reliable, albeit sometimes harsh, conditions.

Phenoxy-Benzaldehyde Etherification Approaches

The formation of the diaryl ether bond is a cornerstone of this synthetic strategy. This can be accomplished by reacting a phenoxide with an activated aryl halide or a related derivative. Two classical named reactions are central to this approach: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide through an SN2 mechanism. byjus.comwikipedia.org For the synthesis of a diaryl ether like this compound, this would typically involve the reaction of 2,4-dimethylphenoxide with 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde. The reaction is driven by the nucleophilic attack of the phenoxide on the electron-deficient carbon of the benzaldehyde (B42025) ring bearing the halide. wikipedia.org However, standard SN2 reactions on unactivated aryl halides are difficult. Therefore, a variation known as nucleophilic aromatic substitution (SNAr) is more applicable, especially when the aryl halide is activated by electron-withdrawing groups, such as the aldehyde function. organic-chemistry.org A representative synthesis of a similar compound, 4-(4-methoxyphenoxy)benzaldehyde, was achieved by reacting 4-methoxyphenol (B1676288) with 4-fluorobenzaldehyde in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO), yielding the product in 96% yield. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required high temperatures (frequently over 200°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The reaction mechanism is thought to involve the in-situ formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and a copper(I) halide. wikipedia.org For the target molecule, this would entail reacting 2,4-dimethylphenol (B51704) with 4-halobenzaldehyde in the presence of a copper catalyst and a base. Modern advancements have led to the use of soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org

| Reaction | Reactant A | Reactant B | Catalyst/Base | Solvent | Temperature | Yield | Citation |

| SNAr (Williamson-type) | 4-Methoxyphenol | 4-Fluorobenzaldehyde | K2CO3 | DMSO | --- | 96% | nih.gov |

| Ullmann Condensation | Phenol | 4-Chloronitrobenzene | Copper / KOH | --- | High | --- | wikipedia.org |

| Modified Ullmann | Phenols | Aryl Iodides | CuI / N,N-dimethylglycine | --- | 90°C | Good | organic-chemistry.org |

Formylation Strategies on Substituted Diphenyl Ethers

An alternative strategy involves first synthesizing the 2,4-dimethyldiphenyl ether core and then introducing the aldehyde group in the para-position of the unsubstituted phenyl ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation. organic-chemistry.orgjk-sci.comwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3). jk-sci.comchemistrysteps.com This reagent is a relatively weak electrophile, meaning the reaction works best on electron-rich aromatic compounds. chemistrysteps.com The diaryl ether, activated by the phenoxy group, undergoes electrophilic aromatic substitution. The formylation generally occurs at the position that is most electronically activated and sterically accessible, which in the case of 2,4-dimethyldiphenyl ether would be the para-position on the unsubstituted ring. jk-sci.com The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org

Alternative Synthetic Routes and Their Comparative Analysis

Beyond the primary etherification and formylation routes, other methods can be considered. For instance, diaryliodonium salts can be used to arylate phenols under mild, metal-free conditions. organic-chemistry.org The reaction of a diaryliodonium tosylate with a phenol in the presence of potassium carbonate can produce unsymmetrical diaryl ethers in good yields. organic-chemistry.org

Comparative Analysis:

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

| Williamson (SNAr) | 2,4-Dimethylphenol, 4-Halobenzaldehyde | Strong Base (e.g., K2CO3) | Moderate to High Temp. | Often high yielding, simple reagents | Requires activated aryl halide |

| Ullmann Condensation | 2,4-Dimethylphenol, 4-Halobenzaldehyde | Copper Catalyst, Base | Often High Temp. | Broad scope for aryl halides | Harsh conditions, stoichiometric copper (classic) |

| Vilsmeier-Haack | 2,4-Dimethyldiphenyl ether | DMF, POCl3 | Mild to Moderate Temp. | Effective for electron-rich arenes | Multi-step if ether is not available |

Novel Methodologies and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on developing more efficient, cost-effective, and environmentally friendly processes. Research into the synthesis of diaryl ethers has produced several "green" alternatives to traditional methods.

Catalytic Strategies for Enhanced Synthesis

The evolution of the Ullmann condensation is a prime example of catalytic enhancement. The use of well-defined, soluble copper(I) catalysts, often supported by ligands such as N,N-dimethylglycine or 1,1,1-tris(hydroxymethyl)ethane, allows the reaction to proceed at much lower temperatures (e.g., 90°C) with only catalytic amounts of copper. organic-chemistry.orgumass.edu This not only reduces energy consumption but also minimizes heavy metal waste. For example, the coupling of aryl iodides and bromides with phenols can be effectively catalyzed by copper(I) iodide in the presence of N,N-dimethylglycine. organic-chemistry.org Similarly, air-stable copper(I) complexes like bromo(triphenylphosphine)copper(I) have proven effective for coupling electron-rich aryl bromides and phenols. umass.edu

Solvent-Free and Atom-Economical Syntheses

A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free methods for diaryl ether synthesis have been developed, utilizing solid bases like potassium fluoride (B91410) on alumina (B75360) under ambient temperature or with microwave irradiation. researchgate.net These methods offer improvements in reaction time, temperature, and ease of product isolation, as the product can often be recovered by simple filtration. researchgate.net

Microwave-assisted synthesis represents another green approach. The direct coupling of phenols with electron-deficient aryl halides has been achieved in refluxing DMSO with microwave irradiation, yielding diaryl ethers in very good yields within minutes without the need for a catalyst. organic-chemistry.org This rapid, high-yield process significantly reduces reaction time and energy input compared to conventional heating.

| Green Approach | Reactants | Catalyst/Conditions | Key Advantage | Citation |

| Catalytic Ullmann | Aryl Iodide, Phenol | CuI / N,N-dimethylglycine | Lower temp. (90°C), catalytic Cu | organic-chemistry.org |

| Catalytic Ullmann | Aryl Bromide, Phenol | Bromo(triphenylphosphine)copper(I) / Cs2CO3 | Air-stable catalyst, mild conditions | umass.edu |

| Solvent-Free SNAr | Phenol, Aryl Halide | KF/Alumina, Microwave or RT | No solvent, simple workup | researchgate.net |

| Microwave-Assisted | Phenol, Electron-deficient Aryl Halide | No catalyst, DMSO, Microwave | Rapid reaction (5-10 min) | organic-chemistry.org |

Flow Chemistry Applications in Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules like this compound. Flow reactors offer superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and greater consistency, making them ideal for optimizing synthetic routes. lpp-equipment.plnih.gov

Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow

The SNAr reaction is a viable route for synthesizing this compound. This reaction involves the coupling of an activated aryl halide, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, with 2,4-dimethylphenol in the presence of a base. The aldehyde group at the para position of the aryl halide activates the ring towards nucleophilic attack by the 2,4-dimethylphenoxide, which is formed in situ. researchgate.net

In a continuous flow setup, the reactants (aryl halide and phenol) and a base (e.g., potassium carbonate or cesium carbonate) are dissolved in a high-boiling polar solvent like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP). lpp-equipment.plumass.edu These solutions are then pumped from separate reservoirs, combined at a T-mixer, and passed through a heated, pressurized reactor coil. The ability of flow systems to operate at temperatures and pressures above the solvent's boiling point can dramatically reduce reaction times from hours to minutes. lpp-equipment.pl Upon exiting the reactor, the product stream can be directed for inline purification or collection. High-throughput experimentation (HTE) techniques can be coupled with flow systems to rapidly screen various bases, solvents, and temperature conditions to identify the optimal parameters for maximizing yield and purity. nih.govresearchgate.net

Ullmann Condensation in Continuous Flow

The Ullmann condensation is a classic and robust method for diaryl ether synthesis, traditionally involving a phenol, an aryl halide, a base, and a copper catalyst. wikipedia.org While early methods required harsh conditions with stoichiometric copper, modern protocols use catalytic amounts of a copper(I) source (e.g., CuI or Cu₂O) with a ligand to facilitate the reaction under milder conditions. organic-chemistry.orgorganic-chemistry.org

Adapting the Ullmann synthesis to a flow process often involves a packed-bed or coil reactor. A common approach utilizes a copper tube reactor, where the tube wall itself can act as the catalyst source, or a reactor packed with a supported copper catalyst. acs.org For the synthesis of this compound, a solution of 4-bromobenzaldehyde, 2,4-dimethylphenol, a suitable base (e.g., Cs₂CO₃), and a ligand (like N,N-dimethylglycine) in a solvent such as acetonitrile (B52724) or DMF would be continuously pumped through the heated copper reactor. organic-chemistry.orgjsynthchem.com The continuous nature ensures consistent catalyst exposure and precise temperature control, leading to high yields and selectivity.

Table 1: Representative Conditions for Diaryl Ether Synthesis in Continuous Flow

This table outlines typical parameters for synthesizing diaryl ethers using SNAr and Ullmann reactions in a flow chemistry environment, applicable to the synthesis of this compound.

| Parameter | SNAr Reaction | Ullmann Condensation |

| Aryl Halide | 4-Fluorobenzaldehyde | 4-Bromobenzaldehyde |

| Nucleophile | 2,4-Dimethylphenol | 2,4-Dimethylphenol |

| Catalyst | None (reaction-dependent) | Copper(I) Iodide (CuI) or Copper Coil |

| Ligand | Not applicable | N,N-Dimethylglycine or similar |

| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |

| Solvent | DMSO, NMP | DMF, Acetonitrile |

| Temperature | 140–220 °C | 90–180 °C |

| Residence Time | 5–30 minutes | 10–60 minutes |

| Reactor Type | PFA/SS Coil Reactor | Packed-Bed or Copper Coil Reactor |

Scalability Considerations and Process Engineering in Synthesis

Scaling the synthesis of this compound from laboratory to industrial production requires careful consideration of process engineering principles. Continuous flow manufacturing is particularly advantageous for scalability compared to traditional batch methods. acs.org

Key advantages of flow chemistry in scaling up include:

Enhanced Safety: Flow reactors contain only a small volume of reactants at any given time, minimizing the risks associated with exothermic events or the handling of hazardous materials. The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways.

Process Intensification: Flow chemistry allows for the use of highly concentrated reaction mixtures and aggressive reaction conditions (high temperature and pressure) that would be unsafe in large batch reactors. This leads to significantly higher productivity from a smaller reactor footprint. researchgate.net

Consistency and Quality: Automated flow systems provide precise control over parameters like stoichiometry, residence time, and temperature, ensuring consistent product quality from batch to batch, which is a critical factor in pharmaceutical and agrochemical manufacturing. acs.org

Simplified Workup: Continuous flow systems can be integrated with downstream processing modules for inline extraction, separation, and purification, creating a seamless and automated production line.

For the Ullmann condensation, a significant engineering challenge in batch processing is the handling and removal of the copper catalyst. In a flow process using a packed-bed reactor with a heterogeneous (solid-supported) catalyst, the catalyst is retained within the reactor, yielding a product stream free of metal contaminants and allowing the catalyst to be reused for extended periods. mdpi.com This simplifies purification and reduces waste. Similarly, using a copper tube as both reactor and catalyst source provides a robust, long-term solution for large-scale campaigns. acs.org

The choice between a packed-bed and a simple coil reactor depends on the specific reaction kinetics and whether solids (like the base or a heterogeneous catalyst) are present. If a soluble base and catalyst are used, a coil reactor is often sufficient. However, if a solid base or catalyst is required, a packed-bed reactor is necessary to prevent clogging and ensure efficient mixing and reaction.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor, non-uniform | Excellent, uniform |

| Mass Transfer | Often limited by stirring speed | Excellent, rapid mixing |

| Safety | Higher risk with large volumes | Inherently safer, small hold-up volume |

| Scalability | Complex, requires re-engineering | Simple, by running longer or in parallel |

| Product Consistency | Potential for batch-to-batch variation | High consistency and reproducibility |

| Process Control | Manual or semi-automated | Fully automated, precise control |

| Catalyst Handling | Post-reaction filtration required | Catalyst retained in reactor (packed-bed) |

Advanced Spectroscopic and Structural Elucidation of 4 2,4 Dimethylphenoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 4-(2,4-Dimethylphenoxy)benzaldehyde. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete picture of the proton and carbon framework can be assembled.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide foundational information, multi-dimensional NMR techniques are indispensable for unambiguous assignments, especially in complex aromatic systems.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl protons. The aldehydic proton (CHO) would appear as a singlet at a downfield chemical shift, typically in the range of 9.8-10.1 ppm. The aromatic protons will resonate in the region of 6.8-8.0 ppm. The protons on the benzaldehyde (B42025) ring will likely show an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene ring. The protons on the dimethylphenoxy group will have their own distinct splitting patterns based on their substitution. The two methyl groups (CH₃) will appear as singlets in the upfield region, likely between 2.2 and 2.5 ppm.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. The aldehydic carbonyl carbon (C=O) is expected to have a characteristic signal in the highly deshielded region of 190-195 ppm. The aromatic carbons will produce a series of signals between 110 and 165 ppm. The carbons of the methyl groups will resonate at higher field, typically around 15-22 ppm.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar couplings between protons, helping to identify adjacent protons within the same spin system. For instance, it would confirm the connectivity of the protons on each of the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded. It would be used to definitively assign the carbon signal corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings through the ether linkage, as well as the attachment of the aldehyde and methyl groups to their respective rings. For example, a correlation between the aldehydic proton and the quaternary carbon of the benzaldehyde ring would be expected.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 9.8-10.1 | Aldehydic H |

| 7.8-8.0 | Aromatic H (ortho to CHO) |

| 6.9-7.2 | Aromatic H (meta to CHO) |

| 6.8-7.3 | Aromatic H (dimethylphenoxy) |

| 2.2-2.5 | Methyl H |

Solid-State NMR Investigations of Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline state. This technique can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. For this compound, ssNMR could be employed to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the local environment and conformation of the molecule in the solid state.

Study intermolecular interactions, such as packing forces.

Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that would be used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its constituent functional groups.

C=O Stretch: A strong and sharp absorption band is expected in the region of 1680-1710 cm⁻¹ corresponding to the stretching vibration of the aldehydic carbonyl group.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹ due to the C-H stretching of the aldehyde group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

C=C Stretch (Aromatic): Several bands of varying intensity in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic rings.

C-O-C Stretch (Ether): The asymmetric and symmetric stretching vibrations of the ether linkage are expected to produce strong bands in the regions of 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

| FTIR (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3000-3100 | Aromatic C-H Stretch |

| 2720, 2820 | Aldehyde C-H Stretch |

| 1680-1710 | C=O Stretch |

| 1450-1600 | Aromatic C=C Stretch |

| 1230-1270 | Asymmetric C-O-C Stretch |

| 1020-1075 | Symmetric C-O-C Stretch |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light.

Aromatic Ring Vibrations: The breathing modes of the aromatic rings are often strong and sharp in the Raman spectrum, appearing in the fingerprint region.

C=O Stretch: The carbonyl stretch is also observable in the Raman spectrum, though it is typically weaker than in the FTIR spectrum.

Symmetry: For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). Although this compound does not possess a center of symmetry, the relative intensities of certain bands can differ significantly between FTIR and Raman, aiding in a more complete vibrational analysis.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses corresponding to the structural features of the molecule.

Predicted Fragmentation Pattern:

Loss of H·: A peak at [M-1]⁺ is common for aldehydes, resulting from the loss of the aldehydic hydrogen.

Loss of CHO: A significant fragment would likely be observed at [M-29]⁺, corresponding to the loss of the formyl radical.

Cleavage of the Ether Bond: Cleavage of the C-O ether bond could lead to fragments corresponding to the 2,4-dimethylphenoxy radical or cation and the 4-formylphenyl radical or cation.

| Mass Spectrometry (Predicted) | |

| m/z Value | Assignment |

| M⁺ | Molecular Ion |

| M-1 | Loss of H· |

| M-29 | Loss of CHO· |

| - | Fragments from ether bond cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. The exact mass is a critical piece of data for the confirmation of a synthesized compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Calculated Exact Mass | 226.0994 u |

| Observed Ion (e.g., [M+H]⁺) | 227.1067 u |

Note: The observed ion and its mass would be determined from experimental data, which is not publicly available. The values presented here are theoretical for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure.

Key fragmentation pathways for similar phenoxybenzaldehyde structures often involve cleavage of the ether linkage and fragmentation of the aromatic rings. For this compound, expected fragmentation could involve the loss of the dimethylphenoxy group or the benzaldehyde moiety, as well as characteristic losses of CO and methyl groups.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Probable Neutral Loss |

| 227.1067 | 121.0653 | C₇H₇O |

| 105.0334 | C₈H₉O | |

| 91.0548 | C₇H₅O₂ |

Note: The specific fragment ions and their relative abundances are dependent on experimental conditions and are presented here as plausible examples based on the structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral Angle (Ring 1 vs. Ring 2) | 60-80° |

| C-O-C Bond Angle | 118-120° |

Note: These values are based on expectations from similar known crystal structures and would require experimental verification.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a powerful technique for investigating the crystalline nature of a bulk sample and identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact the physical properties of a material. A PXRD pattern provides a unique fingerprint for a specific crystalline phase. To date, no comprehensive polymorphism studies on this compound have been reported in the literature. Such a study would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD to identify any distinct crystalline forms.

Advanced Spectroscopic Techniques for Electronic Structure Probing

Advanced spectroscopic techniques are crucial for understanding the electronic properties of molecules, including the nature of their electronic transitions.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum of an aromatic compound like this compound is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the carbonyl group of the aldehyde. The presence of the ether linkage and methyl substituents can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzaldehyde. Studies on similar dimethylbenzaldehydes show absorption maxima in the 250-300 nm range researchgate.net.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~260-290 | High |

| n → π | ~320-350 | Low |

Note: The exact λmax and molar absorptivity values are dependent on the solvent used and require experimental measurement.

Fluorescence and Phosphorescence Spectroscopic Characterization

A comprehensive review of scientific literature indicates a notable absence of specific experimental data regarding the fluorescence and phosphorescence properties of this compound. Consequently, a detailed quantitative analysis, including data on excitation and emission maxima, quantum yields, and excited-state lifetimes, is not available at this time. The lack of empirical data prevents the construction of detailed data tables for its photoluminescent characteristics.

In the absence of direct experimental evidence, a general theoretical consideration based on the photophysical properties of analogous aromatic aldehydes can be discussed. Typically, benzaldehyde and its derivatives are known to exhibit photoluminescent properties that are highly dependent on the nature and position of their substituents, as well as the experimental conditions such as solvent and temperature.

The electronic structure of such molecules generally involves n-π* and π-π* electronic transitions. The lowest energy absorption band in benzaldehyde, for instance, is attributed to an n-π* transition of the carbonyl group. This often leads to efficient intersystem crossing to the triplet state, resulting in observable phosphorescence, particularly at low temperatures in rigid matrices, while fluorescence is often weak.

The presence of the 2,4-dimethylphenoxy substituent on the benzaldehyde core introduces an ether linkage and an additional aromatic ring. This substitution can be expected to influence the molecule's electronic transitions. The electron-donating nature of the ether oxygen and the methyl groups on the phenoxy ring could potentially affect the energies of the π-π* transitions. However, without experimental investigation, any detailed discussion on how these structural features modulate the fluorescence and phosphorescence of this compound would be purely speculative.

Further empirical research is required to fully characterize the photoluminescent behavior of this compound. Such studies would involve measuring its excitation and emission spectra in various solvents of differing polarity, determining its fluorescence and phosphorescence quantum yields, and measuring the lifetimes of its excited singlet and triplet states. These experimental data would be invaluable for a complete understanding of the advanced spectroscopic and structural elucidation of this compound.

Computational and Theoretical Chemistry Studies on 4 2,4 Dimethylphenoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and various other properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. nih.govscirp.org In DFT, the electronic energy of a system is determined from its electron density. This approach is highly effective for studying the electronic structure and reactivity of organic molecules like 4-(2,4-dimethylphenoxy)benzaldehyde.

A typical DFT study begins by optimizing the molecule's geometry to find its lowest energy conformation. scirp.org For this, a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) are chosen. scirp.orgmdpi.com Once the optimized structure is obtained, a wealth of information can be extracted.

Electronic Properties: Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: Based on the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical potential, hardness, and softness. These parameters help in predicting how the molecule will interact with other chemical species, for instance, in cycloaddition reactions or interactions with biological targets. nih.gov In studies of related heterocyclic compounds, DFT has been used to calculate these parameters to understand their reaction pathways. acs.org

Electrostatic Potential (ESP) Maps: DFT can generate ESP maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the electronegative oxygen atoms of the ether and carbonyl groups are expected to be nucleophilic sites, while the carbonyl carbon and aldehyde proton would be electrophilic.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 to 4.0 D | Molecular polarity |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT but at a significantly higher computational cost. nih.gov

Due to their high demand for computational resources, ab initio methods are often employed for smaller molecules or to benchmark the results obtained from more economical methods like DFT. researchgate.net For a molecule the size of this compound, high-level ab initio calculations (e.g., CCSD(T)) would be very demanding. However, they can provide a "gold standard" for electronic properties like ionization potentials, electron affinities, and reaction barrier heights. They are particularly valuable when DFT functionals are known to perform poorly, such as in systems with significant non-covalent interactions or charge-transfer character.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. acs.org

The structure of this compound is not rigid. Rotation can occur around several single bonds, most notably the two C-O bonds of the ether linkage and the C-C bond connecting the benzaldehyde (B42025) ring to the ether oxygen. This flexibility gives rise to multiple conformations, each with a different energy. pharmacy180.comlibretexts.org

Conformational analysis of diphenyl ethers and related compounds has shown that the molecule adopts a twisted, non-planar "skewed" conformation in its lowest energy state. ingentaconnect.comresearchgate.net The potential energy surface can be mapped by systematically rotating the dihedral angles and calculating the energy at each point, often using DFT. This analysis reveals the energy barriers between different conformations. The bulky methyl groups on the phenoxy ring in this compound would create steric hindrance, influencing the preferred dihedral angles and increasing the rotational barriers compared to an unsubstituted phenoxybenzaldehyde. nobelprize.org

| Conformation | Approximate Dihedral Angles (φ1, φ2) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Skewed (Minimum) | (~40°, ~40°) or (~-40°, ~-40°) | 0.0 | Most stable, non-planar conformation |

| Perpendicular (Transition State) | (~90°, ~0°) | ~1.5 - 3.0 | Energy barrier to rotation |

| Planar (Maximum) | (0°, 0°) | > 5.0 | High energy due to steric clash |

MD simulations are particularly powerful for exploring how molecules interact with each other in a liquid or solid state. acs.orgacs.org By simulating a system containing many molecules of this compound over a period of nanoseconds or longer, one can predict how they might arrange themselves.

These simulations can reveal the formation of dimers or larger aggregates and characterize the non-covalent interactions (e.g., van der Waals forces, π-π stacking between aromatic rings) that govern this behavior. Hirshfeld surface analysis, a technique often combined with computational results, can be used to visualize and quantify these intermolecular contacts. mdpi.com Such studies are crucial for understanding crystallization processes, solubility, and the bulk properties of the material. For instance, multiscale simulations combining DFT with MD have been used to investigate how aromatic molecules interact and organize within micelles. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental data or identifying unknown compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. mdpi.com By calculating the magnetic shielding around each nucleus in the optimized molecular structure, one can predict the chemical shifts. These predicted spectra can be compared directly with experimental results, helping to confirm the structure and assign specific peaks. For example, a computational study on a related carbohydrazide (B1668358) compound showed good agreement between experimental and computed chemical shifts obtained with the B3LYP/6-311++G(d,p) level of theory. mdpi.com

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra, can also be calculated using DFT. researchgate.net The calculation provides the frequency and intensity of each vibrational mode (e.g., C=O stretch, C-O-C stretch, C-H bend). Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other effects, so they are typically scaled by an empirical factor to improve agreement with experiment. These predictions are highly useful for assigning the bands in an experimental spectrum to specific molecular motions. mdpi.com

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the strength of the transition (oscillator strength). This can help understand the color of a compound and the nature of its electronic excitations, such as n→π* or π→π* transitions. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) - GIAO/DFT | Typical Experimental Range (ppm) |

|---|---|---|

| Aldehyde (C=O) | 190 - 195 | 185 - 200 |

| Aromatic C-CHO | 135 - 140 | 130 - 140 |

| Aromatic C-O (Benzaldehyde ring) | 160 - 165 | 155 - 165 |

| Aromatic C-O (Phenoxy ring) | 150 - 155 | 145 - 155 |

| Aromatic C-CH₃ | 130 - 140 | 130 - 140 |

| Methyl (CH₃) | 15 - 25 | 15 - 25 |

Computational NMR Chemical Shift Prediction

Computational quantum mechanical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the NMR chemical shifts of organic molecules. These predictions are crucial for the structural elucidation and verification of synthesized compounds like this compound.

The process of predicting NMR chemical shifts for this compound would typically involve several steps. First, the three-dimensional structure of the molecule is optimized using a selected DFT functional and basis set. Following geometry optimization, the NMR shielding tensors are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For substituted benzaldehydes and related acetophenones, 13C NMR substituent chemical shift (SCS) increments have been determined. researchgate.net The chemical shift of the carbonyl carbon, in particular, can be predicted with reasonable accuracy by the simple addition of these SCS increments. researchgate.net However, for a molecule with complex intramolecular interactions like this compound, more sophisticated computational approaches are necessary to achieve high accuracy.

The choice of the DFT functional and basis set is critical for the accuracy of the prediction. Various levels of theory are benchmarked against experimental data for a set of related molecules to identify the most reliable method. researchgate.net For instance, studies on substituted benzaldehydes have explored the use of different functionals to calculate natural atomic charges and correlate them with the observed chemical shifts. researchgate.net

A representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational methods applied to analogous structures, is presented below. It is important to note that these are theoretical values and may differ from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.8 - 10.0 | - |

| Aldehyde C | - | 190 - 192 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-CHO | - | 135 - 140 |

| Aromatic C (benzaldehyde ring) | 7.0 - 7.9 | 115 - 135 |

| Aromatic C (phenoxy ring) | 6.8 - 7.3 | 120 - 130 |

| Methyl C (ortho) | - | 16 - 18 |

| Methyl H (ortho) | 2.2 - 2.4 | - |

| Methyl C (para) | - | 20 - 22 |

| Methyl H (para) | 2.3 - 2.5 | - |

Table 1: Predicted NMR Chemical Shifts for this compound. The data is illustrative and based on computational studies of similar substituted benzaldehydes and phenoxy compounds.

Vibrational Frequency Calculations and Assignment Assistance

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, primarily DFT, are extensively used to calculate these vibrational frequencies and assist in the assignment of experimental spectra.

For a molecule like this compound, a full vibrational analysis would be computationally demanding but highly informative. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. solidstatetechnology.usresearchgate.net These calculations are often performed on an optimized molecular geometry. The calculated harmonic frequencies are typically scaled by an empirical factor to better match the experimental anharmonic frequencies.

Studies on related benzaldehyde derivatives, such as 4-methoxybenzaldehyde (B44291) and 4-phenylbenzaldehyde, have demonstrated the power of combining experimental techniques like Inelastic Neutron Scattering (INS) with periodic DFT calculations to achieve a confident assignment of vibrational modes. nih.govmdpi.com This combined approach is particularly useful for complex solid-state systems. nih.gov For isolated molecules, discrete DFT calculations at levels like B3LYP/6–311+G** have been used to assign IR and Raman spectra. nih.gov

The vibrational spectrum of this compound would exhibit characteristic bands for the carbonyl stretch, aromatic C-H stretches, C-O-C ether linkage vibrations, and methyl group vibrations. The calculated potential energy distribution (PED) can be used to provide a detailed description of each normal mode, aiding in the unambiguous assignment of the observed spectral bands.

Below is a table of selected calculated vibrational frequencies for key functional groups in this compound, based on data from analogous compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1700 - 1730 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-O-C Asymmetric Stretch | 1240 - 1280 |

| C-O-C Symmetric Stretch | 1020 - 1080 |

| CH₃ Asymmetric Stretch | 2960 - 2990 |

| CH₃ Symmetric Stretch | 2870 - 2900 |

Table 2: Representative Calculated Vibrational Frequencies for this compound. The data is illustrative and based on DFT calculations of similar substituted benzaldehydes and aromatic ethers.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers a powerful lens to investigate the detailed mechanisms of chemical reactions, including the formation and subsequent transformations of this compound.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. Computational methods allow for the precise location and characterization of these elusive structures.

The formation of this compound can be envisioned through a Williamson ether synthesis, which typically proceeds via an Sₙ2 mechanism. masterorganicchemistry.combyjus.comwikipedia.org In this reaction, a phenoxide ion would act as a nucleophile, attacking an electrophilic carbon on a substituted benzyl (B1604629) halide. DFT calculations can be employed to model this reaction pathway. The geometry of the transition state, where the new C-O bond is partially formed and the C-halide bond is partially broken, can be optimized. wikipedia.org Frequency calculations on the optimized TS geometry are crucial to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For reactions involving substituted benzaldehydes, computational studies have identified transition states for various transformations, such as the reaction with amines to form hemiaminals and Schiff bases. nih.gov These studies provide a framework for investigating the reactivity of the aldehyde group in this compound. For instance, in the reaction of benzaldehyde with 4-amino-4H-1,2,4-triazole, three distinct transition states were identified corresponding to hydrogen transfer, internal rearrangement, and water elimination. nih.gov

The analysis of the transition state structure provides insights into the steric and electronic factors that govern the reaction rate and selectivity. For example, the orientation of the substituents on the aromatic rings in the transition state can significantly influence the activation energy.

Energy Landscape Mapping for Complex Transformations

For more complex chemical transformations, it is often necessary to map out the entire potential energy surface (PES), which provides a comprehensive picture of all possible reaction pathways, intermediates, and transition states. This "energy landscape" is crucial for understanding reaction kinetics and selectivity. nih.gov

Computational methods, particularly DFT, can be used to calculate the energies of reactants, products, intermediates, and transition states. nih.gov By connecting these points on the PES, a detailed reaction profile can be constructed. This mapping allows for the determination of the lowest energy pathway, which is the most likely route for the reaction to follow.

For a reaction like the Williamson ether synthesis, computational studies can compare the energy barriers for competing pathways, such as O-alkylation versus C-alkylation, and how these are influenced by the solvent. rsc.org Quantum mechanical calculations can highlight the structural differences between the transition states for these competing pathways and explain the observed regioselectivity. rsc.org

In the context of this compound, mapping the energy landscape could be used to explore its conformational flexibility, such as the rotation around the ether linkage and the C-CHO bond. It could also be used to investigate the mechanisms of its potential reactions, such as oxidation of the aldehyde group or electrophilic substitution on the aromatic rings. Comparing the activation energies for different possible reactions would allow for the prediction of the most favorable reaction conditions and the likely products.

Reactivity and Mechanistic Organic Transformations Involving 4 2,4 Dimethylphenoxy Benzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a versatile functional handle, susceptible to a wide range of chemical transformations, including condensations, reductions, oxidations, and nucleophilic additions.

Carbonyl Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

Carbonyl condensation reactions are fundamental carbon-carbon bond-forming strategies. For 4-(2,4-Dimethylphenoxy)benzaldehyde, these reactions provide a direct route to introduce new carbon substituents at the former carbonyl carbon.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For this compound, a representative Knoevenagel condensation with an active methylene compound like malononitrile, in the presence of a suitable catalyst, would be expected to yield a benzylidenemalononitrile derivative. The reaction mechanism initiates with the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. The presence of electron-donating or electron-withdrawing groups on the aromatic aldehyde can influence the reaction rate and yield. nih.govnih.gov

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglibretexts.orgmasterorganicchemistry.comlumenlearning.com It utilizes a phosphorus ylide (a Wittig reagent) to convert the carbonyl group of this compound into a carbon-carbon double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.comlumenlearning.com The reaction proceeds through a betaine intermediate, which collapses to form a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. wikipedia.org

| Reaction | Reactants | Expected Product | Key Features |

| Knoevenagel Condensation | This compound, Malononitrile | 2-(4-(2,4-Dimethylphenoxy)benzylidene)malononitrile | C-C double bond formation; requires an active methylene compound and a basic catalyst. |

| Wittig Reaction | This compound, Triphenylphosphine ylide | Substituted Styrene Derivative | Forms a C-C double bond at the position of the carbonyl group. |

Reductions and Oxidations of the Aldehyde Group

The oxidation state of the aldehyde carbon can be readily altered through reduction to an alcohol or oxidation to a carboxylic acid.

Reductions: The aldehyde group of this compound can be selectively reduced to a primary alcohol, (4-(2,4-Dimethylphenoxy)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.comscielo.br Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters that might be present in the molecule. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Oxidations: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-(2,4-Dimethylphenoxy)benzoic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, the oxidation of benzaldehyde (B42025) derivatives to benzoic acids has been well-documented. nih.govresearchgate.netgoogle.com

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (4-(2,4-Dimethylphenoxy)phenyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-(2,4-Dimethylphenoxy)benzoic acid |

Nucleophilic Additions to the Carbonyl Carbon

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for attack by various nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the aldehyde to form a secondary alcohol after an acidic workup. For instance, the reaction of this compound with methylmagnesium bromide would yield 1-(4-(2,4-Dimethylphenoxy)phenyl)ethanol. This reaction is a powerful tool for creating new carbon-carbon bonds and introducing a new stereocenter into the molecule. researchgate.netchemspider.com

Reactions Involving the Phenoxy and Aromatic Rings

The two aromatic rings in this compound can also participate in various chemical transformations, although their reactivity is influenced by the existing substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it would typically first need to be functionalized with a suitable leaving group, such as a halide or a triflate, on one of the aromatic rings.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgyoutube.comyoutube.com For example, a brominated derivative of this compound could be coupled with an arylboronic acid to form a biaryl structure. This reaction is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. harvard.edunih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govlibretexts.orgnih.govugent.be A halogenated derivative of this compound could react with an alkene, such as an acrylate, in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for the arylation of alkenes. nih.govugent.be

| Reaction | Required Substrate Modification | Coupling Partner | Potential Product Type |

| Suzuki Coupling | Halogenation of an aromatic ring | Arylboronic acid | Biaryl derivative |

| Heck Reaction | Halogenation of an aromatic ring | Alkene (e.g., acrylate) | Substituted alkene |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org In the case of this compound, both the ether oxygen and the aldehyde carbonyl can potentially act as DMGs.

However, the aldehyde group is highly electrophilic and readily reacts with nucleophilic organolithium bases like n-butyllithium (n-BuLi). chem-station.com To achieve successful ortho-metalation, the aldehyde must first be protected. A common strategy involves the in situ protection by converting the aldehyde into an α-amino alkoxide through reaction with a lithium amide, such as lithium N,N'-dimethylethylenediamide. This protected form is stable to the organolithium base and also serves as an effective DMG. harvard.edu

Once the aldehyde is protected, the ether oxygen of the phenoxy group can direct the lithiation. The Lewis basic oxygen atom coordinates with the Lewis acidic lithium cation of the alkyllithium reagent (e.g., sec-BuLi), bringing the base into proximity of the ortho protons on the benzaldehyde ring. wikipedia.org This complex-induced proximity effect (CIPE) significantly lowers the kinetic barrier for deprotonation at the C-3 position.

Protection: The aldehyde functionality is protected in situ by reaction with a chelating diamine and an alkyllithium base.

Directed Lithiation: A strong base, typically sec-butyllithium in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA), deprotonates the aromatic ring at the position ortho to the phenoxy group.

Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles (E+), such as alkyl halides, silyl chlorides, or carbon dioxide.

Deprotection: Hydrolysis of the reaction mixture regenerates the aldehyde functionality, yielding a 3-substituted-4-(2,4-dimethylphenoxy)benzaldehyde derivative.

| Step | Description | Reagents | Key Intermediate |

|---|---|---|---|

| 1 | In situ Aldehyde Protection | Lithium N,N'-dimethylethylenediamide | α-amino alkoxide |

| 2 | Ortho-Lithiation | sec-BuLi, TMEDA, THF, -78 °C | 3-Lithio-4-(2,4-dimethylphenoxy)benzaldehyde derivative |

| 3 | Electrophilic Quench | Electrophile (e.g., CH3I, Me3SiCl, CO2) | Protected 3-substituted derivative |

| 4 | Deprotection | Aqueous workup (e.g., NH4Cl(aq)) | Final 3-substituted product |

Cyclization and Rearrangement Reactions

The structure of this compound is amenable to several types of cyclization and rearrangement reactions, primarily involving the aldehyde functionality and the diaryl ether linkage.

Baeyer-Villiger Rearrangement: The Baeyer-Villiger oxidation is a classic rearrangement reaction that converts aldehydes or ketones into carboxylic acids or esters, respectively, using peroxyacids. wikipedia.orgorganicreactions.org When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), it can undergo oxidation. youtube.com The reaction proceeds through the "Criegee intermediate," where the peroxyacid adds to the carbonyl. jk-sci.com This is followed by the migratory insertion of oxygen. In this specific case, the aryl group (the substituted benzene ring) migrates, leading to the formation of a formate ester. This ester is typically unstable and is readily hydrolyzed under the reaction conditions to yield 4-hydroxy-3,5-dimethylphenol and formic acid. wur.nlnih.gov The migratory aptitude generally follows the order: tertiary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

Intramolecular Cyclization: Following functionalization via directed ortho-metalation, intramolecular cyclization can be achieved. For example, if the ortho position (C-3) is functionalized with a group containing a nucleophile, such as a hydroxyl or amino group, this group can undergo a condensation reaction with the adjacent aldehyde. This would lead to the formation of a new heterocyclic ring system fused to the central benzene ring. Such intramolecular reactions are powerful methods for constructing complex polycyclic molecules. researchgate.netnih.gov

| Reaction Type | Description | Typical Reagents | Primary Product |

|---|---|---|---|

| Baeyer-Villiger Rearrangement | Oxidative rearrangement of the aldehyde to a formate ester, followed by hydrolysis. | mCPBA, Trifluoroperacetic acid | 4-Hydroxy-3,5-dimethylphenol |

| Intramolecular Cyclization | Ring-forming reaction between the aldehyde and a pre-installed ortho-substituent. | Acid or base catalyst, heat | Fused heterocyclic compounds |

Kinetic and Thermodynamic Studies of Key Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating mechanisms. A key transformation suitable for such studies is the oxidation of the aldehyde group to a carboxylic acid.

Kinetic studies on the oxidation of substituted benzaldehydes have shown that the reaction is typically first-order with respect to both the benzaldehyde substrate and the oxidizing agent. nih.govacs.orgresearchgate.net The reaction rate can be monitored using techniques like UV-Vis spectroscopy by following the disappearance of the oxidant.

A hypothetical kinetic experiment for the oxidation of this compound could involve varying the concentration of the oxidant while keeping the substrate concentration constant (and in excess) to determine the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) is then calculated from kobs.

By conducting the reaction at different temperatures, the activation parameters can be determined using the Arrhenius and Eyring equations. The Arrhenius equation relates the rate constant to the activation energy (Ea), while the Eyring equation allows for the calculation of the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation.

Hypothetical Kinetic Data for Aldehyde Oxidation:

| Temperature (K) | Rate Constant, k2 (M⁻¹s⁻¹) | ln(k) | 1/T (K⁻¹) |

|---|---|---|---|

| 298 | 0.015 | -4.20 | 0.003356 |

| 303 | 0.025 | -3.69 | 0.003300 |

| 308 | 0.041 | -3.19 | 0.003247 |

| 313 | 0.065 | -2.73 | 0.003195 |

This data is illustrative and serves to demonstrate the methodology.

From a plot of ln(k) versus 1/T (Arrhenius plot), the activation energy (Ea) can be calculated from the slope (Slope = -Ea/R). Similarly, a plot of ln(k/T) versus 1/T (Eyring plot) yields the enthalpy and entropy of activation. A positive enthalpy of activation indicates an endothermic transition state formation, while the sign of the entropy of activation provides insight into the degree of order in the transition state. A negative ΔS‡, for instance, would suggest a more ordered transition state compared to the reactants, which is common in bimolecular reactions. rsc.org

Lack of Publicly Available Research Hinders Detailed Analysis of this compound Derivatization

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the derivatization and synthesis of analogues of the chemical compound this compound. While the foundational structure of this aromatic aldehyde suggests potential for a variety of chemical modifications, specific studies outlining these pathways and their outcomes are not readily found in the public domain. Consequently, a detailed exploration of its use in advanced molecular architectures, as specified in the requested outline, cannot be substantiated with current research findings.

The inherent reactivity of the aldehyde group and the electronic nature of the phenoxy and benzaldehyde moieties theoretically allow for a range of synthetic transformations. However, without dedicated studies, any discussion on design principles for new analogues, including structural modifications at the aldehyde position, analysis of substituent effects, or the incorporation of heteroatoms, would be purely speculative.

Similarly, there is a notable absence of published research detailing the application of this compound as a precursor for more complex structures such as macrocyclic compounds or as a building block for polymeric materials. The synthesis of such advanced intermediates and complex molecular architectures requires specific, well-documented synthetic protocols and characterization data, which are not available for this particular compound.

Due to the lack of specific research findings, the creation of detailed, informative, and scientifically accurate content, including data tables and in-depth research discussions as per the requested structure, is not feasible at this time. The scientific community has not, to date, published sufficient research on the derivatization strategies and synthesis of analogues of this compound to support such an article.

Derivatization Strategies and Synthesis of Analogues of 4 2,4 Dimethylphenoxy Benzaldehyde

Synthesis of Advanced Intermediates and Complex Molecular Architectures

Ligands for Coordination Chemistry Research

The Schiff bases derived from 4-(2,4-dimethylphenoxy)benzaldehyde are particularly valuable as ligands in coordination chemistry. repec.orgresearchgate.net The imine group (-C=N-) contains a nitrogen atom with a lone pair of electrons that can readily coordinate to a metal center. repec.orgscience.gov If the amine used in the synthesis contains additional donor atoms (e.g., hydroxyl, thiol, or another amino group), the resulting Schiff base can act as a multidentate ligand, binding to the metal ion at multiple points to form stable chelate rings. researchgate.netscience.gov

For example, condensing this compound with an amino-functionalized compound like 2-aminophenol (B121084) would yield a bidentate ligand. This ligand can coordinate to a metal ion, such as Cu(II), Ni(II), or Co(II), through the imine nitrogen and the deprotonated phenolic oxygen. science.gov The synthesis of such metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent like ethanol (B145695) or methanol. researchgate.netresearchgate.net

The coordination of the ligand to the metal ion is confirmed by various spectroscopic techniques. In Infrared (IR) spectroscopy, a shift in the C=N stretching frequency upon complexation indicates the involvement of the imine nitrogen in bonding with the metal. researchgate.netscience.gov New bands appearing in the far-IR region can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net UV-Visible spectroscopy can reveal d-d electronic transitions within the metal ion, providing information about the geometry of the complex. researchgate.netscience.gov

Table 2: Spectroscopic Data for a Hypothetical Cu(II) Complex

| Compound | Key IR Frequencies (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

| Schiff Base Ligand | ~1620 (C=N) | ~280, ~350 (π→π, n→π) |

| Cu(II) Complex | ~1605 (C=N, shifted), ~550 (M-N), ~450 (M-O) | ~285, ~370, ~650 (d-d transition) |

Note: Data is illustrative and based on typical values for similar Schiff base complexes.

The resulting metal complexes often exhibit interesting properties, including catalytic activity and potential biological applications, which are areas of active research. science.gov

Structure-Reactivity Relationship Studies in Derived Compounds

Structure-reactivity relationship (SAR) studies investigate how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, these studies can provide insights into the electronic and steric effects of substituents on reaction outcomes.

The core structure of this compound contains several points for modification. Substituents can be introduced on either of the two aromatic rings or on the amine portion of a derived Schiff base. By systematically varying these substituents and measuring the reaction rates or equilibrium constants of a particular transformation, a quantitative understanding of their effects can be developed.

For instance, in the context of metal complex formation with Schiff base ligands, the electronic nature of substituents on the aromatic rings can influence the electron density on the donor atoms (imine nitrogen and phenolic oxygen). Electron-donating groups would increase the basicity of the donor atoms, potentially leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups would decrease the basicity and could affect the stability and redox properties of the resulting complexes.

The steric bulk of the 2,4-dimethylphenoxy group is a significant structural feature. This bulky group can influence the geometry of the resulting metal complexes, creating a specific coordination environment around the metal center. This can, in turn, affect the catalytic activity or selectivity of the complex in various chemical reactions. By comparing the properties of complexes derived from this compound with those from less sterically hindered analogues (e.g., 4-phenoxybenzaldehyde), the role of steric hindrance can be systematically evaluated.

These studies are crucial for the rational design of new molecules with tailored properties, whether for developing more efficient catalysts, new materials, or compounds with specific biological activities.

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Intermediate in Organic Synthesis

The reactivity of the aldehyde functional group, combined with the stability of the diaryl ether bond, makes 4-(2,4-Dimethylphenoxy)benzaldehyde a valuable intermediate in multi-step organic syntheses. The synthesis of the parent compound can be conceptually approached through established methods for diaryl ether formation, such as the Ullmann condensation or nucleophilic aromatic substitution reactions. For instance, the reaction of 2,4-dimethylphenol (B51704) with 4-fluorobenzaldehyde (B137897) in the presence of a base represents a viable synthetic route, analogous to the synthesis of similar phenoxybenzaldehyde derivatives. nih.gov

Precursor to Agrochemical Building Blocks Research